

# The Pharmacological Profile of 11,13-Dihydroivalin: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729

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An Examination of a Sesquiterpene Lactone with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide aims to provide a comprehensive pharmacological profile of the sesquiterpene lactone **11,13-Dihydroivalin**. Despite extensive searches of scientific literature and chemical databases, it is crucial to note that publicly available information on the specific pharmacological activities of **11,13-Dihydroivalin** is exceptionally scarce. While a Chemical Abstracts Service (CAS) number (150150-61-1) has been assigned, indicating its existence, detailed in vitro and in vivo studies characterizing its mechanism of action, target binding, pharmacokinetics, and pharmacodynamics are not readily available in published literature. This guide, therefore, summarizes the existing information on closely related compounds to provide a potential, albeit speculative, context for the pharmacological investigation of **11,13-Dihydroivalin**.

## Introduction to 11,13-Dihydroivalin

**11,13-Dihydroivalin** is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. Its chemical structure is derived from the parent compound Ivalin. The "-dihydro" prefix indicates the saturation of a double bond, which can significantly alter the biological activity compared to the parent molecule. The lack of published

research on **11,13-Dihydroivalin** presents a significant knowledge gap but also an opportunity for novel investigation in drug discovery.

## Physicochemical Properties

No experimental data on the physicochemical properties of **11,13-Dihydroivalin**, such as solubility, pKa, and logP, are available in the public domain. Computational predictions could be performed based on its chemical structure, but these would require experimental validation.

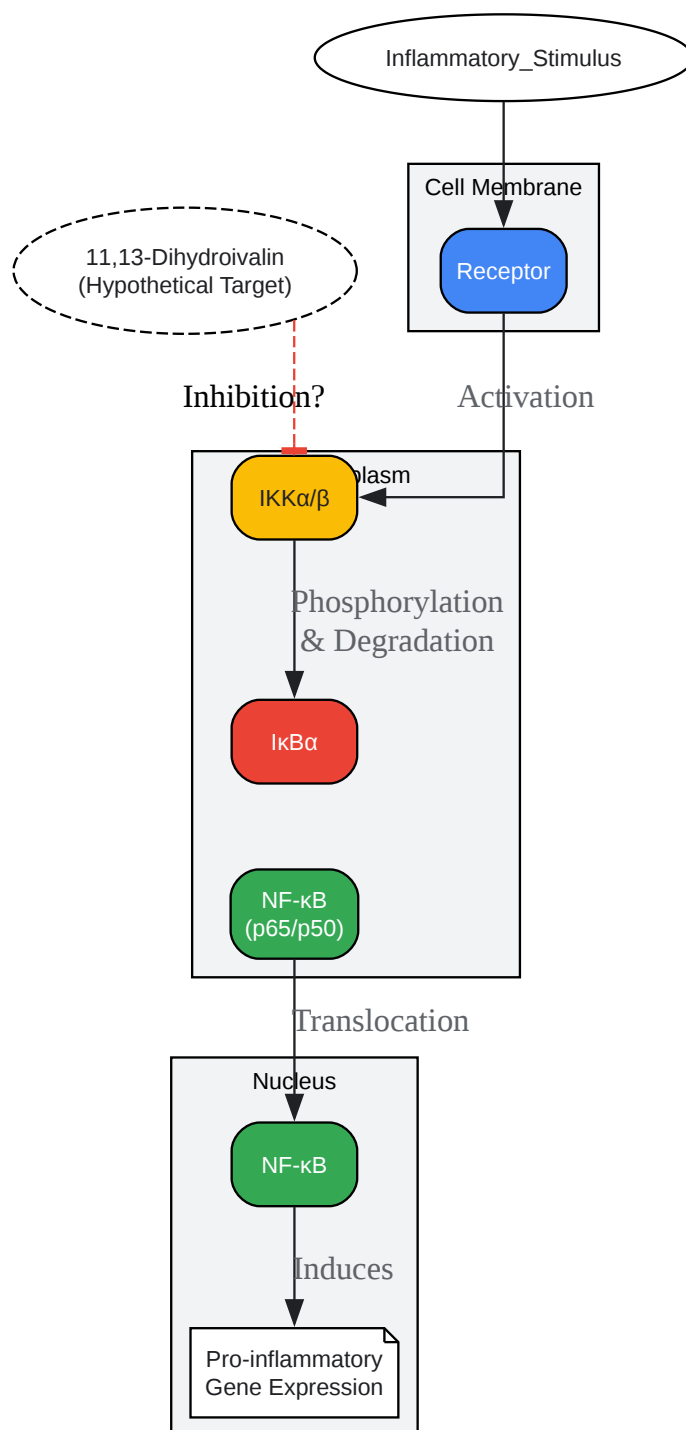
## Putative Pharmacological Profile Based on Related Compounds

Due to the absence of direct data, the potential pharmacological profile of **11,13-Dihydroivalin** can only be inferred from studies on structurally similar compounds. It is imperative to treat these as hypotheses that require experimental verification.

## Anti-inflammatory Activity (Inference from 11 $\beta$ ,13-Dihydrolactucin)

The structurally related sesquiterpene lactone, 11 $\beta$ ,13-dihydrolactucin, has demonstrated anti-inflammatory properties. Studies have shown its ability to modulate inflammatory pathways.

Hypothetical Signaling Pathway for Anti-inflammatory Action:



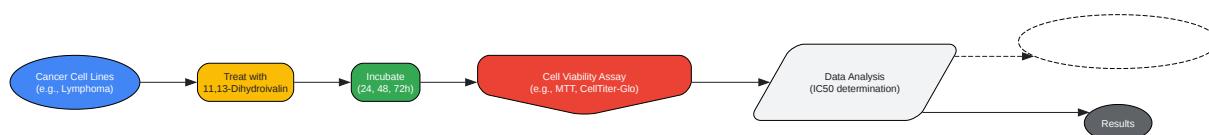
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Caption: Hypothetical anti-inflammatory signaling pathway.

## Anticancer Activity (Inference from 11(13)-dehydroivaxillin)

The related compound 11(13)-dehydroivaxillin has been investigated for its potential against non-Hodgkin's lymphoma. This suggests that other derivatives of ivalin, including **11,13-Dihydroivalin**, might possess cytotoxic or antiproliferative properties against cancer cell lines.

Hypothetical Experimental Workflow for Anticancer Screening:



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Caption: A hypothetical workflow for in vitro anticancer screening.

## Future Directions and Research Recommendations

The significant lack of data on **11,13-Dihydroivalin** underscores the need for foundational research to elucidate its pharmacological profile. The following experimental avenues are recommended:

- In vitro screening: A broad-based in vitro screening against a panel of cancer cell lines and targets related to inflammation would be a crucial first step.
- Target identification: If biological activity is confirmed, subsequent studies should focus on identifying the molecular targets of **11,13-Dihydroivalin**.
- Pharmacokinetic studies: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies followed by in vivo pharmacokinetic profiling in animal models would be essential for any drug development efforts.
- Synthesis and derivatization: The development of a robust synthetic route to **11,13-Dihydroivalin** would enable the generation of sufficient quantities for detailed studies and the creation of analogs with potentially improved pharmacological properties.

## Conclusion

While the user's request for a detailed pharmacological profile of **11,13-Dihydroivalin** cannot be fulfilled due to the absence of published scientific data, this guide highlights the current knowledge gap and provides a framework for future research based on the activities of structurally related compounds. The potential for novel biological activities makes **11,13-Dihydroivalin** an intriguing candidate for further pharmacological investigation. Any future research in this area would be a valuable contribution to the field of natural product chemistry and drug discovery.

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